[3,2-d] vs. [2,3-d] Regioisomer: Submicromolar Potency Advantage in Cellular Proliferation Assays
A direct regioisomeric comparison established that pyrrolo[3,2-d]pyrimidine analogues are more potent than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays, with identified compounds achieving submicromolar potency [1]. The target compound belongs to the more active [3,2-d] series and thus carries the potency advantage inherent to this ring fusion orientation.
| Evidence Dimension | Cellular proliferation inhibition potency |
|---|---|
| Target Compound Data | Pyrrolo[3,2-d]pyrimidine series: submicromolar IC50 values against multiple cancer cell lines |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomeric series: higher IC50 values (less potent) |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine analogues more potent than [2,3-d] regioisomers; submicromolar potency achieved |
| Conditions | Cellular proliferation assays; multiple cancer cell lines (Gangjee et al., 2012) |
Why This Matters
For procurement decisions, selecting the [3,2-d] regioisomer ensures the scaffold with the higher intrinsic antiproliferative potency, reducing the risk of poor activity in downstream biological screening.
- [1] Gangjee A, Pavana RK, Li W, Hamel E, Westbrook C, Mooberry SL. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: Design, synthesis, and biological evaluation as antitubulin antitumor agents. J Med Chem. 2012;55(22):9307-9319. doi:10.1021/jm301200e. View Source
